1-[1-[[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol
Overview
Description
1-[1-[[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a piperidine ring, a triazole ring, and a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiophen-3-ylmethyl piperidine intermediate, which is then subjected to a series of reactions to introduce the triazole and cyclopentanol functionalities. Common reagents used in these reactions include alkyl halides, azides, and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-[[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
Scientific Research Applications
1-[1-[[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-[[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol
- 1-[1-(Furan-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol
- 1-[1-(Benzyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol
Uniqueness
1-[1-[[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic and steric characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]cyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c23-18(6-1-2-7-18)17-13-22(20-19-17)12-15-3-8-21(9-4-15)11-16-5-10-24-14-16/h5,10,13-15,23H,1-4,6-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPZZAJNQLYZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN(N=N2)CC3CCN(CC3)CC4=CSC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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